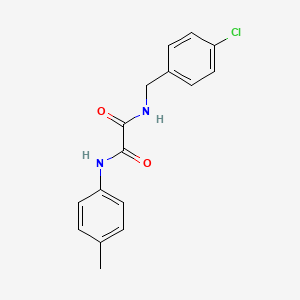![molecular formula C18H22O3 B4934961 2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B4934961.png)
2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene, also known as Bisoprolol, is a widely used beta-blocker drug. It is primarily used to treat hypertension, heart failure, and angina. Bisoprolol works by reducing the workload on the heart, thus reducing blood pressure and improving blood flow.
Mecanismo De Acción
2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene works by selectively blocking beta-1 adrenergic receptors in the heart, which reduces the heart rate and the force of contraction. This reduces the workload on the heart, which in turn reduces blood pressure and improves blood flow.
Biochemical and Physiological Effects:
2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene has several biochemical and physiological effects. It reduces heart rate and blood pressure, which leads to a decrease in myocardial oxygen demand. This can help to reduce the risk of myocardial infarction. 2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene also improves left ventricular function and reduces the risk of heart failure. Additionally, 2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene has been found to have anti-inflammatory effects, which may be beneficial in reducing the risk of atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, making it easy to study. Additionally, it is relatively inexpensive and widely available. However, there are also some limitations to using 2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene in lab experiments. It has a short half-life, which may make it difficult to maintain a steady concentration in vitro. Additionally, 2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene can have off-target effects, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene. One area of research is the development of new formulations of 2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene that can improve its pharmacokinetic properties, such as its half-life. Additionally, there is a need for more research on the potential use of 2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene in treating other cardiovascular diseases, such as arrhythmias and myocardial infarction. Finally, there is a need for more research on the potential anti-inflammatory effects of 2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene and their implications for reducing the risk of atherosclerosis.
Conclusion:
In conclusion, 2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene is a well-established beta-blocker drug that has been extensively studied for its therapeutic effects on hypertension, heart failure, and angina. It works by reducing the workload on the heart, which reduces blood pressure and improves blood flow. 2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene, including the development of new formulations and the study of its potential use in treating other cardiovascular diseases.
Métodos De Síntesis
2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene can be synthesized by reacting 2-(2-methoxyphenoxy) ethylamine with 1,3-dimethyl-4-chlorobenzene in the presence of a base. The resulting compound is then purified and crystallized to obtain pure 2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene.
Aplicaciones Científicas De Investigación
2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene has been extensively studied for its therapeutic effects on hypertension, heart failure, and angina. It has also been studied for its potential use in treating other cardiovascular diseases, such as arrhythmias and myocardial infarction. 2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene has been found to be effective in reducing mortality and improving the quality of life in patients with heart failure. Additionally, 2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene has been used in combination with other drugs to treat hypertension.
Propiedades
IUPAC Name |
2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-14-8-6-9-15(2)18(14)21-13-7-12-20-17-11-5-4-10-16(17)19-3/h4-6,8-11H,7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEOMSUDJWUANS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B4934880.png)
![3-(4-ethylphenyl)-5-(3-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4934889.png)
![N-(2,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B4934894.png)
![N-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B4934895.png)
![N-methyl-6-oxo-N-(2-pyridinylmethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4934899.png)
![1-[3-(3-methylphenoxy)propyl]pyrrolidine](/img/structure/B4934928.png)
![(4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine](/img/structure/B4934936.png)

![4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine](/img/structure/B4934947.png)
![3-(4-bromophenyl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole](/img/structure/B4934952.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine](/img/structure/B4934971.png)


